REACTION_CXSMILES
|
O=[C:2]1[C:19]2[C:20]3[C:5](=[C:6]4[C:21]5[C:14]([C:15]=3[CH:16]=[CH:17][CH:18]=2)=[CH:13][CH:12]=[CH:11][C:10]=5[C:9](=O)[CH:8]=[CH:7]4)[C:4]2[CH:23]=[CH:24][CH:25]=[CH:26][C:3]1=2>[Zn].N1C=CC=CC=1.C(O)(=O)C>[CH:11]1[C:10]2[C:21]3[C:14]([C:15]4[CH:16]=[CH:17][CH:18]=[C:19]5[C:20]=4[C:5]([C:6]=3[CH:7]=[CH:8][CH:9]=2)=[C:4]2[CH:23]=[CH:24][CH:25]=[CH:26][C:3]2=[CH:2]5)=[CH:13][CH:12]=1
|
Name
|
7,14-dioxo-7,14-dihydrobenzo[a]perylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(C3=C4C=CC(C=5C=CC=C(C=6C=CC=C1C63)C54)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C=3C=CC=C4C=C5C(=C(C=6C=CC=C1C26)C43)C=CC=C5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |